

Mass Spectrometry of (R)-2-Bromobutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Bromobutanoic acid

Cat. No.: B027810

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

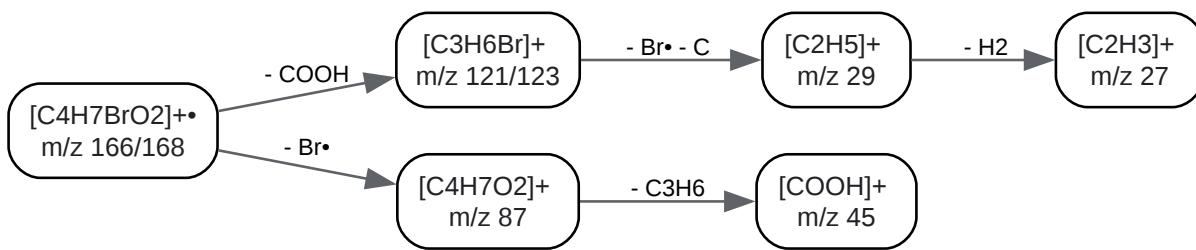
Introduction

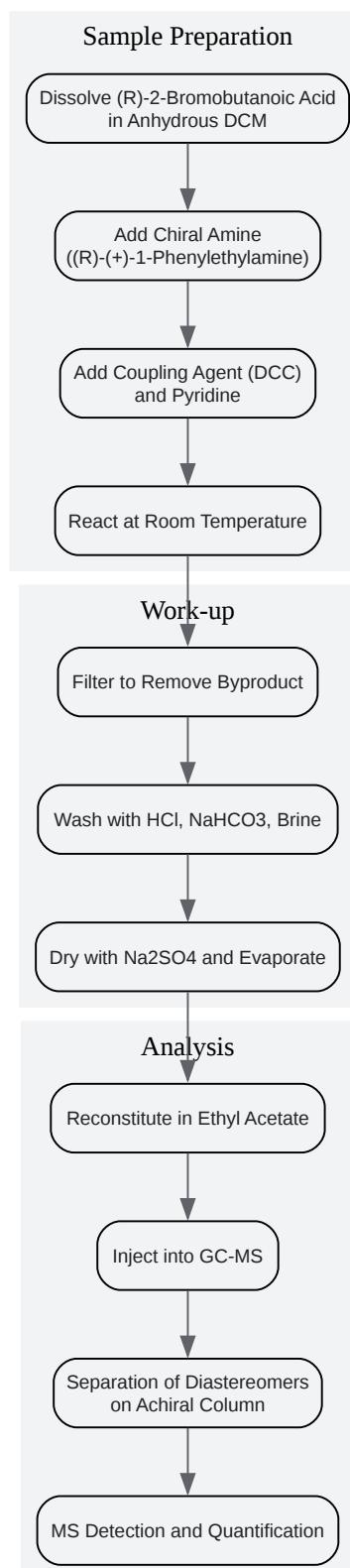
(R)-2-Bromobutanoic acid, a chiral halogenated carboxylic acid, and its enantiomer are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The stereochemistry at the C2 position is often crucial for the biological activity and therapeutic efficacy of the final product. Consequently, robust analytical methods are required to control and verify the enantiomeric purity of **(R)-2-bromobutanoic acid** and its derivatives. Mass spectrometry (MS), coupled with chromatographic techniques, offers a powerful tool for the structural elucidation and chiral analysis of this compound. This guide provides a comprehensive overview of the mass spectrometric behavior of 2-bromobutanoic acid, with a focus on techniques for enantiomeric differentiation.

Electron Ionization Mass Spectrometry of 2-Bromobutanoic Acid

Electron ionization (EI) is a common technique for the mass analysis of volatile and thermally stable compounds. The EI mass spectrum of 2-bromobutanoic acid is characterized by the presence of isotopic peaks for bromine-containing fragments, owing to the natural abundance of ^{79}Br and ^{81}Br isotopes in an approximate 1:1 ratio.

Quantitative Mass Spectral Data


The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization mass spectrum of racemic 2-bromobutanoic acid.


m/z	Relative Intensity (%)	Putative Fragment Assignment
166/168	~1	[M] ⁺ • (Molecular Ion)
121/123	~5	[M - COOH] ⁺
87	~20	[M - Br] ⁺
73	~30	[C ₄ H ₉ O] ⁺
45	100	[COOH] ⁺ (Base Peak)
29	~40	[C ₂ H ₅] ⁺
27	~35	[C ₂ H ₃] ⁺

Note: Data compiled from publicly available spectral databases. The relative intensities are approximate and can vary depending on the instrument and analytical conditions.

Fragmentation Pathway

The fragmentation of 2-bromobutanoic acid under EI conditions is primarily driven by the cleavage of bonds adjacent to the carbonyl group and the bromine atom. The proposed fragmentation pathway is illustrated below.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Mass Spectrometry of (R)-2-Bromobutanoic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027810#mass-spectrometry-of-r-2-bromobutanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com